molecular formula C24H32O6 B1676477 Methylprednisolone acetate CAS No. 53-36-1

Methylprednisolone acetate

カタログ番号 B1676477
CAS番号: 53-36-1
分子量: 416.5 g/mol
InChIキー: PLBHSZGDDKCEHR-LFYFAGGJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methylprednisolone acetate, sold under the brand names Depo-Medrol among others, is a synthetic glucocorticoid corticosteroid and a corticosteroid ester — specifically the C21 acetate ester of methylprednisolone — which is used in clinical and veterinary medicine . It works on the immune system to help relieve swelling, redness, itching, and allergic reactions .


Synthesis Analysis

The chemical synthesis process of methylprednisolone acetate involves using pregnenolone acetate as the initial material. The process includes steps of epoxidation, mildew oxidation, place-11 reduction, place I and II dehydrogenation, place VI methylation, and other reaction steps . The process has mild reaction conditions, high product purity, stable product quality, high product yield, and low production cost .


Molecular Structure Analysis

Methylprednisolone acetate crystallizes in space group P2 12 12 1 with a=8.17608(2), b=9.67944(3), c=26.35176(6) Å, V=2085.474(6) Å3 .


Chemical Reactions Analysis

Methylprednisolone sodium succinate (MPSS) gives three peaks methylprednisolone (MP), 17‐methylprednisolone hemisuccinate (17‐MPHS), and methylprednisolone hemisuccinate (MPHS) that share in the assay determination as total MP .


Physical And Chemical Properties Analysis

Methylprednisolone acetate appears as a solid and is insoluble in water . It is stable under strong acid or strong alkali conditions, but it can be easily hydrolyzed .

科学的研究の応用

Spinal Cord Injury

Research has consistently explored the role of Methylprednisolone in the treatment of acute spinal cord injuries (SCI). A substantial body of evidence has questioned the appropriateness of Methylprednisolone as a standard of care for SCI due to a lack of compelling data demonstrating its efficacy in primary outcome measures. Post-hoc analyses of pivotal trials like NASCIS II and III, although interesting, failed to establish Methylprednisolone as a recommended treatment, labeling its use in clinical SCI as experimental (Hurlbert, 2000; Kronvall, F. Sayer, & O. Nilsson, 2005).

Neuroprotective Efficacy

Methylprednisolone's neuroprotective efficacy, particularly in conjunction with treatments like estrogen, has been investigated, suggesting potential benefits in enhancing recovery following SCI. However, comprehensive reviews and clinical trials highlight the necessity of further research to delineate optimal treatment protocols and to substantiate the clinical benefits of such combination therapies (Samantaray et al., 2010).

Acute Respiratory Distress Syndrome

In the context of acute respiratory distress syndrome (ARDS), studies have evaluated the utility of Methylprednisolone, noting its possible benefits in improving outcomes when administered in low doses and within specific time frames. Despite these findings, the literature calls for cautious interpretation and stresses the need for more robust, randomized controlled trials to validate Methylprednisolone's efficacy as a standard therapy in early ARDS (Foster, 2009).

Neurotoxicity and Particle Size Considerations

An in-depth review of the particle sizes of different steroids, including Methylprednisolone acetate, highlighted concerns regarding the potential neurotoxicity associated with particulate steroids used in transforaminal epidural steroid injections. This research underscores the significance of understanding particle sizes and their effects on safety and efficacy, advocating for a careful selection of steroid formulations to minimize adverse outcomes (Benzon et al., 2007).

Safety And Hazards

Methylprednisolone acetate may cause reproductive toxicity and specific target organ systemic toxicity upon repeated exposure . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .

特性

IUPAC Name

[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,19,21,27,29H,6,8-9,11-12H2,1-4H3/t13-,16-,17-,19-,21+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBHSZGDDKCEHR-LFYFAGGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023302
Record name Methylprednisolone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylprednisolone acetate

CAS RN

53-36-1
Record name Methylprednisolone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylprednisolone acetate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylprednisolone acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methylprednisolone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylprednisolone 21-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.157
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLPREDNISOLONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43502P7F0P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylprednisolone acetate
Reactant of Route 2
Reactant of Route 2
Methylprednisolone acetate
Reactant of Route 3
Methylprednisolone acetate
Reactant of Route 4
Methylprednisolone acetate
Reactant of Route 5
Methylprednisolone acetate
Reactant of Route 6
Methylprednisolone acetate

Citations

For This Compound
12,200
Citations
DA Nelson - Archives of neurology, 1988 - jamanetwork.com
… with methylprednisolone acetate (… methylprednisolone acetate, basic scientists in anesthesiology and neurochemistry had published the following facts: (1) Methylprednisolone …
Number of citations: 169 jamanetwork.com
RD Armstrong, J English, T Gibson… - Annals of the …, 1981 - ard.bmj.com
… Our findings with methylprednisolone acetate are in accord with this work except that methylprednisolone acetate is absorbed from the knee jointcavity at a rate slower than that of …
Number of citations: 144 ard.bmj.com
DA Nelson - Archives of Neurology, 1979 - jamanetwork.com
… Goldstein et al1 first reported arachnoiditis from administration of methylprednisolone acetate in the treatment of multiple sclerosis. Nelson et al2-5 later described eight patients who …
Number of citations: 11 jamanetwork.com
O Scaglietti, PG Marchetti… - The Journal of Bone & …, 1979 - boneandjoint.org.uk
The treatment of bone cysts by topical injection of methylprednisolone acetate was initiated at the end of 1973, and the late results are reported in this paper. In seventy-two cases …
Number of citations: 356 boneandjoint.org.uk
DA Nelson - Spine, 1993 - europepmc.org
… The intraspinal use of methylprednisolone acetate (Depo-… In 1960, methylprednisolone acetate was first injected by the … epidural therapy with methylprednisolone acetate. This critical …
Number of citations: 125 europepmc.org
M Rijsdijk, AJM Van Wijck, CJ Kalkman… - Anesthesia & …, 2014 - journals.lww.com
Methylprednisolone acetate (MPA) has a long history of use in the treatment of sciatic pain and other neuropathic pain syndromes. In several of these syndromes, MPA is administered …
Number of citations: 52 journals.lww.com
S Mace, P Vadas, W Pruzanski - The Journal of Rheumatology, 1997 - europepmc.org
… injection of synthetic methylprednisolone acetate. Immediately after … strong reactivity to methylprednisolone acetate suspension, … anaphylaxis due to methylprednisolone acetate alone. …
Number of citations: 67 europepmc.org
D Pyne, Y Ioannou, R Mootoo, A Bhanji - Clinical rheumatology, 2004 - Springer
The aim of this study was to compare the effectiveness of triamcinolone hexacetonide (THA) and methylprednisolone acetate (MPA), given via the intra-articular route at equipotent …
Number of citations: 143 link.springer.com
WR Murdoch, G Will - British Medical Journal, 1962 - ncbi.nlm.nih.gov
… the standard dose of methylprednisolone acetate. Thereafter both … While methylprednisolone acetate produced more rapid … indicated we suggest that methylprednisolone acetate, or a …
Number of citations: 20 www.ncbi.nlm.nih.gov
O Scaglietti, PG Marchetti… - Clinical Orthopaedics and …, 1982 - journals.lww.com
… It has now been seven years since our first experimental treatment of certain osteolytic lesions by injection of methylprednisolone acetate. This report summarizes the results obtained …
Number of citations: 276 journals.lww.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。